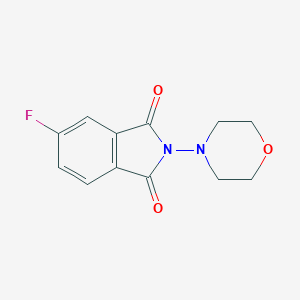![molecular formula C28H31N3O2S B394701 N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide](/img/structure/B394701.png)
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide is a complex organic compound that features a benzothiophene core, a piperazine ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide typically involves a multi-step process. One common approach includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenol and suitable alkenes or alkynes.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine and benzyl halides.
Coupling Reactions: The final step involves coupling the benzothiophene core with the piperazine derivative and the benzamide moiety using coupling reagents like EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the piperazine and benzamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety.
Industrial Applications: It is explored for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-benzyl-1-piperazinyl)-2,2,2-trichloroethyl)benzamide
- N-[4-(4-benzyl-1-piperazinyl)-3-biphenylyl]-1-naphthamide
Uniqueness
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide is unique due to its specific structural features, such as the combination of a benzothiophene core with a piperazine ring and a benzamide moiety. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C28H31N3O2S |
|---|---|
Molecular Weight |
473.6g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-methylbenzamide |
InChI |
InChI=1S/C28H31N3O2S/c1-20-8-7-11-22(18-20)26(32)29-27-25(23-12-5-6-13-24(23)34-27)28(33)31-16-14-30(15-17-31)19-21-9-3-2-4-10-21/h2-4,7-11,18H,5-6,12-17,19H2,1H3,(H,29,32) |
InChI Key |
ZMHHNPWSCJPIDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-{2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}-10H-phenothiazine](/img/structure/B394619.png)
![2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B394620.png)
![2-Phenyl-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B394621.png)
![N-{2-[(diphenylmethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-fluorobenzamide](/img/structure/B394625.png)

![(3-aminophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B394628.png)


![3-(5-{[(2Z)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-(ETHOXYCARBONYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-2-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B394633.png)
![Ethyl 1-[1-(2,4-dibromophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B394637.png)
![(2Z)-3-BENZYL-5-[(2E)-1-ETHYL-6-METHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B394638.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-butyloxime](/img/structure/B394639.png)
![N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE](/img/structure/B394640.png)
![2,4-dichloro-N-[5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-2-methoxyphenyl]benzamide](/img/structure/B394642.png)
